molecular formula C23H23NO2 B286543 N-[(2,5-dimethylphenyl)(phenyl)methyl]-3-methoxybenzamide

N-[(2,5-dimethylphenyl)(phenyl)methyl]-3-methoxybenzamide

Cat. No. B286543
M. Wt: 345.4 g/mol
InChI Key: WZWYSHPCOURSJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2,5-dimethylphenyl)(phenyl)methyl]-3-methoxybenzamide, also known as DPNB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamides and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

N-[(2,5-dimethylphenyl)(phenyl)methyl]-3-methoxybenzamide acts as a partial agonist at dopamine D2 receptors. It has been found to increase dopamine release in the brain by inhibiting the reuptake of dopamine by presynaptic neurons. This results in an increase in dopamine levels in the synaptic cleft, leading to increased activation of dopamine receptors. N-[(2,5-dimethylphenyl)(phenyl)methyl]-3-methoxybenzamide has also been found to modulate the activity of other neurotransmitters such as serotonin and norepinephrine.
Biochemical and Physiological Effects:
N-[(2,5-dimethylphenyl)(phenyl)methyl]-3-methoxybenzamide has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, leading to increased activation of dopamine receptors. This has been found to have potential therapeutic applications in the treatment of Parkinson's disease. N-[(2,5-dimethylphenyl)(phenyl)methyl]-3-methoxybenzamide has also been found to modulate the activity of other neurotransmitters such as serotonin and norepinephrine, leading to a range of physiological effects.

Advantages and Limitations for Lab Experiments

N-[(2,5-dimethylphenyl)(phenyl)methyl]-3-methoxybenzamide has several advantages as a tool for scientific research. It has a well-established synthesis method and has been extensively studied for its potential applications. It is also relatively stable and has a long half-life, making it useful for long-term experiments. However, N-[(2,5-dimethylphenyl)(phenyl)methyl]-3-methoxybenzamide also has some limitations. It has been found to have low selectivity for dopamine D2 receptors, leading to potential off-target effects. It also has limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the study of N-[(2,5-dimethylphenyl)(phenyl)methyl]-3-methoxybenzamide. One area of interest is the development of more selective dopamine D2 receptor agonists. This could lead to more targeted therapies for Parkinson's disease and other neurological disorders. Another area of interest is the study of the effects of N-[(2,5-dimethylphenyl)(phenyl)methyl]-3-methoxybenzamide on other neurotransmitter systems, such as the glutamate system. This could lead to a better understanding of the complex interactions between different neurotransmitter systems in the brain. Finally, the potential use of N-[(2,5-dimethylphenyl)(phenyl)methyl]-3-methoxybenzamide as a tool for studying the effects of dopamine receptor signaling pathways in different brain regions is an area of ongoing research.

Synthesis Methods

The synthesis of N-[(2,5-dimethylphenyl)(phenyl)methyl]-3-methoxybenzamide involves the reaction of 3-methoxybenzoic acid with 2,5-dimethylbenzyl chloride in the presence of a base such as potassium carbonate. The resulting compound is then reacted with phenylmagnesium bromide to yield N-[(2,5-dimethylphenyl)(phenyl)methyl]-3-methoxybenzamide. This synthesis method has been well established and has been used in several studies.

Scientific Research Applications

N-[(2,5-dimethylphenyl)(phenyl)methyl]-3-methoxybenzamide has been found to have several potential applications in scientific research. It has been studied for its effects on dopamine D2 receptors and has been found to act as a partial agonist at these receptors. This property of N-[(2,5-dimethylphenyl)(phenyl)methyl]-3-methoxybenzamide has made it a valuable tool in the study of dopamine receptor signaling pathways. It has also been studied for its potential use in the treatment of Parkinson's disease, as it has been found to increase dopamine release in the brain.

properties

Molecular Formula

C23H23NO2

Molecular Weight

345.4 g/mol

IUPAC Name

N-[(2,5-dimethylphenyl)-phenylmethyl]-3-methoxybenzamide

InChI

InChI=1S/C23H23NO2/c1-16-12-13-17(2)21(14-16)22(18-8-5-4-6-9-18)24-23(25)19-10-7-11-20(15-19)26-3/h4-15,22H,1-3H3,(H,24,25)

InChI Key

WZWYSHPCOURSJD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)C(C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)OC

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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